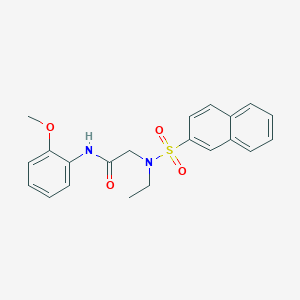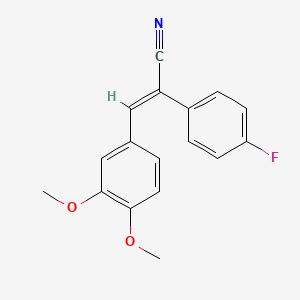
N~2~-ethyl-N~1~-(2-methoxyphenyl)-N~2~-(2-naphthylsulfonyl)glycinamide
Descripción general
Descripción
N~2~-ethyl-N~1~-(2-methoxyphenyl)-N~2~-(2-naphthylsulfonyl)glycinamide, commonly known as ESI-09, is a small molecule inhibitor that has been widely used in scientific research. ESI-09 is a potent and selective inhibitor of the RhoGAP protein, which is involved in the regulation of Rho family GTPases. Rho GTPases play a critical role in a wide range of cellular processes, including cell migration, cell division, and cytoskeletal organization.
Mecanismo De Acción
ESI-09 is a selective inhibitor of RhoGAP proteins. RhoGAP proteins are negative regulators of Rho family GTPases. Rho family GTPases play a critical role in a wide range of cellular processes, including cell migration, cell division, and cytoskeletal organization. RhoGAP proteins catalyze the hydrolysis of GTP to GDP, which inactivates Rho family GTPases. ESI-09 inhibits the activity of RhoGAP proteins, which leads to the activation of Rho family GTPases.
Biochemical and Physiological Effects
ESI-09 has been shown to have a wide range of biochemical and physiological effects. ESI-09 has been shown to increase the activity of Rho family GTPases, which leads to changes in cytoskeletal organization and cell migration. ESI-09 has also been shown to inhibit cell division and induce apoptosis in cancer cells. ESI-09 has been shown to have a protective effect on the cardiovascular system by reducing oxidative stress and inflammation. ESI-09 has also been shown to have neuroprotective effects in models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ESI-09 has several advantages for lab experiments. ESI-09 is a selective inhibitor of RhoGAP proteins, which allows for the specific study of the role of RhoGAP proteins in cellular processes. ESI-09 is also a small molecule inhibitor, which allows for easy penetration into cells and tissues. However, ESI-09 has some limitations for lab experiments. ESI-09 has a short half-life in vivo, which limits its use in animal studies. ESI-09 also has limited solubility in aqueous solutions, which can lead to issues with drug delivery and dosing.
Direcciones Futuras
ESI-09 has several potential future directions for scientific research. ESI-09 could be used to study the role of RhoGAP proteins in other cellular processes, such as cell adhesion and cell signaling. ESI-09 could also be used to investigate the role of RhoGAP proteins in other disease states, such as inflammation and metabolic disorders. Future research could also focus on the development of more potent and selective inhibitors of RhoGAP proteins, which could lead to the development of novel therapeutic agents for a wide range of diseases.
Aplicaciones Científicas De Investigación
ESI-09 has been extensively used in scientific research to investigate the role of RhoGAP proteins in various cellular processes. ESI-09 has been shown to inhibit the activity of RhoGAP proteins in vitro and in vivo. ESI-09 has been used to study the role of RhoGAP proteins in cell migration, cell division, and cytoskeletal organization. ESI-09 has also been used to investigate the role of RhoGAP proteins in cancer, cardiovascular disease, and neurological disorders.
Propiedades
IUPAC Name |
2-[ethyl(naphthalen-2-ylsulfonyl)amino]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-3-23(15-21(24)22-19-10-6-7-11-20(19)27-2)28(25,26)18-13-12-16-8-4-5-9-17(16)14-18/h4-14H,3,15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKUBGRHUXDQES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=CC=C1OC)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-bromophenyl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3505928.png)
![8-[5,5-dimethyl-2-(methylthio)-4,5-dihydro-3H-pyrrol-3-ylidene]-3,3,6,10-tetramethyl-1-(methylthio)-2-azaspiro[4.5]deca-1,6,9-triene](/img/structure/B3505935.png)

![methyl 4-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3505961.png)
![1-[1-(2,5-dimethylphenyl)-6-methyl-4-(4-morpholinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B3505969.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3505977.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-cyclopentylglycinamide](/img/structure/B3505984.png)

![N-[4-(dimethylamino)phenyl]-2,5-dimethylthiophene-3-sulfonamide](/img/structure/B3505999.png)
![4-(3-chlorophenyl)-1,2-bis[2-oxo-2-(1-piperidinyl)ethyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B3506013.png)


![4-chloro-N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3506030.png)
![ethyl 3-[(1,3-thiazol-2-ylamino)carbonyl]isonicotinate](/img/structure/B3506041.png)